molecular formula C13H19N7 B11458316 N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(1H-imidazol-1-yl)propyl]guanidine

N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(1H-imidazol-1-yl)propyl]guanidine

Cat. No.: B11458316
M. Wt: 273.34 g/mol
InChI Key: CHHZVWUPROCBKC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)propyl]guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an imidazole ring linked through a propyl chain to a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)propyl]guanidine typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, can be synthesized through a condensation reaction involving acetone and formamide under acidic conditions.

    Attachment of the Propyl Chain: The pyrimidine intermediate is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to introduce the propyl chain.

    Introduction of the Imidazole Ring: The resulting intermediate is further reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the guanidine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the guanidine moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)propyl]guanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)propyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds with active site residues, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)ethyl]guanidine: Similar structure but with an ethyl linker instead of a propyl linker.

    N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)butyl]guanidine: Similar structure but with a butyl linker instead of a propyl linker.

    N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)methyl]guanidine: Similar structure but with a methyl linker instead of a propyl linker.

Uniqueness

The uniqueness of N-(4,6-dimethylpyrimidin-2-yl)-N’-[3-(1H-imidazol-1-yl)propyl]guanidine lies in its specific linker length and the combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical space and potential therapeutic applications.

Properties

Molecular Formula

C13H19N7

Molecular Weight

273.34 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(3-imidazol-1-ylpropyl)guanidine

InChI

InChI=1S/C13H19N7/c1-10-8-11(2)18-13(17-10)19-12(14)16-4-3-6-20-7-5-15-9-20/h5,7-9H,3-4,6H2,1-2H3,(H3,14,16,17,18,19)

InChI Key

CHHZVWUPROCBKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCCN2C=CN=C2)N)C

Origin of Product

United States

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